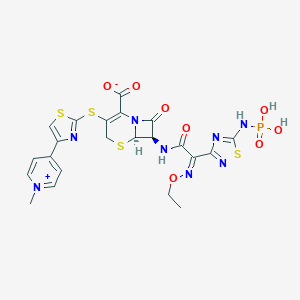
2-肉桂酰-3-甲基喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, also known as 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
2-肉桂酰-3-甲基喹喔啉: 已被研究作为潜在的抗菌剂。 研究表明,喹喔啉衍生物,包括该化合物,表现出广泛的生物活性,如抗菌、抗真菌和抗病毒特性 . 这些特性使其成为开发治疗传染病的新药物的候选药物。
抗癌特性
喹喔啉衍生物也因其抗癌活性而被探索。 2-肉桂酰-3-甲基喹喔啉 的结构允许其与各种生物靶点相互作用,可能抑制癌细胞的生长 . 这种应用在药物化学领域特别有前景。
生物活性化合物的合成
该化合物是合成生物活性分子的关键中间体。 它的结构对于化学修饰是通用的,从而导致了具有优化生物活性的新化合物的产生 . 这种合成用途突出了其在药物开发中的重要性。
绿色化学应用
在绿色化学的背景下,2-肉桂酰-3-甲基喹喔啉 参与了环境友好且经济高效的合成路线 . 该化合物在这些过程中的作用突出了其对化学研究可持续实践的贡献。
药代动力学研究
喹喔啉衍生物,包括 2-肉桂酰-3-甲基喹喔啉,的药代动力学对于了解其在生物系统中的行为至关重要。 研究重点在于它们的吸收、分布、代谢和排泄 (ADME),以确保在潜在的治疗应用中安全有效 .
兽医学
人们对在兽医学中使用喹喔啉衍生物感兴趣。 2-肉桂酰-3-甲基喹喔啉 可能会提高牲畜和家禽的肉产量,同时符合食品安全标准。 然而,其毒理学特征需要仔细评估 .
作用机制
Target of Action
It’s known that this compound has significant antimicrobial properties .
Mode of Action
The mode of action of 2-Cinnamoyl-3-methylquinoxaline involves inhibiting the synthesis of bacterial DNA . It selectively inhibits the growth and reproduction of pathogenic microorganisms in the digestive tract, without affecting beneficial bacteria such as E. coli and other Gram-positive bacteria . This selective inhibition makes it effective in controlling diseases like piglet diarrhea and avian Pasteurella disease .
Biochemical Pathways
Given its mode of action, it can be inferred that it interferes with the dna synthesis pathway of pathogenic bacteria, thereby inhibiting their growth and reproduction .
Pharmacokinetics
The pharmacokinetics of 2-Cinnamoyl-3-methylquinoxaline reveal that it is rapidly absorbed and eliminated in the body . It is primarily excreted in its original form, resulting in very little residue in the body . This rapid absorption and elimination contribute to its bioavailability.
Result of Action
The result of the action of 2-Cinnamoyl-3-methylquinoxaline is the effective control of diseases like piglet diarrhea and avian Pasteurella disease . By selectively inhibiting the growth and reproduction of pathogenic bacteria in the digestive tract, it helps maintain the balance of intestinal flora, thereby promoting the health and growth of animals .
Action Environment
The action of 2-Cinnamoyl-3-methylquinoxaline can be influenced by environmental factors. For instance, its storage temperature should be between 2-8°C . It is also sensitive to light and can undergo photochemical reactions . Therefore, it should be stored in a sealed, dry environment, away from light .
生化分析
Biochemical Properties
It is known that this compound has several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
属性
IUPAC Name |
(E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVOSGDEVWDFA-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508939 |
Source


|
| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80109-63-3 |
Source


|
| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one as described in the research?
A: The research paper focuses on a new synthetic route for quinocetone and its deoxy derivatives, including 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one. [] This specific compound is not the central focus of the study. The significance lies in developing an efficient and high-yielding method to obtain these compounds, which could be valuable for further research into their potential biological activities and applications.
Q2: How was 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one characterized in the study?
A: The researchers confirmed the structure and purity of the synthesized 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one using a combination of analytical techniques: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
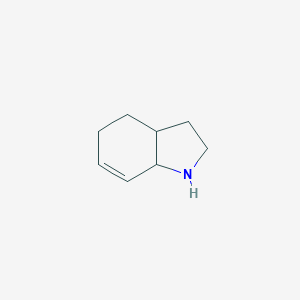
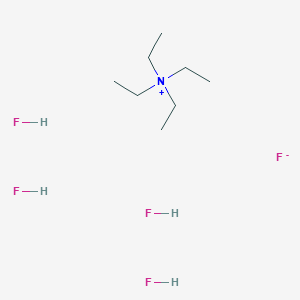
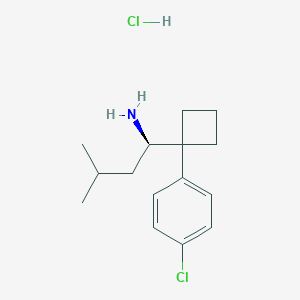


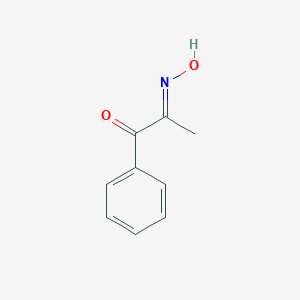
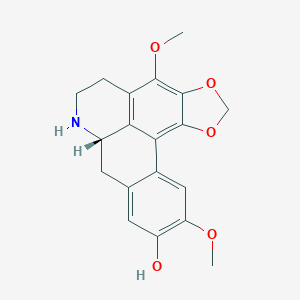
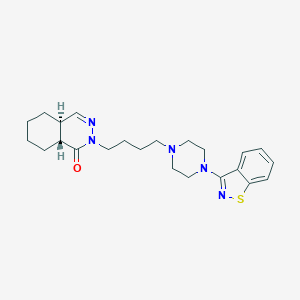

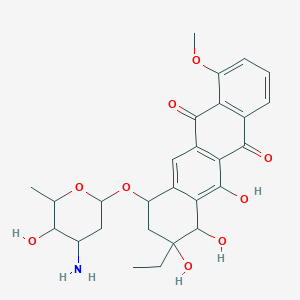
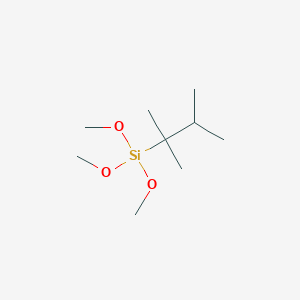
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)

